molecular formula C8H16N2O6S2 B5083250 5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine

5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine

Cat. No.: B5083250
M. Wt: 300.4 g/mol
InChI Key: IBECNBRXNLEFCR-UHFFFAOYSA-N
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Description

5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine is a complex organic compound that belongs to the class of dioxino-pyrazine derivatives. This compound is characterized by its unique structure, which includes a dioxino ring fused with a pyrazine ring, and two methylsulfonyl groups attached at the 5 and 8 positions. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxino Ring: The initial step involves the formation of the dioxino ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.

    Introduction of the Pyrazine Ring:

    Methylsulfonylation: The final step involves the introduction of the methylsulfonyl groups at the 5 and 8 positions. This can be achieved by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl groups, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazine ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced pyrazine derivatives, and substituted dioxino-pyrazine compounds.

Scientific Research Applications

5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF1)
  • 7-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF2)

Uniqueness

Compared to similar compounds, 5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine is unique due to the presence of the methylsulfonyl groups, which impart specific chemical properties and reactivity. These functional groups enhance the compound’s potential for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O6S2/c1-17(11,12)9-3-4-10(18(2,13)14)8-7(9)15-5-6-16-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBECNBRXNLEFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C2C1OCCO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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